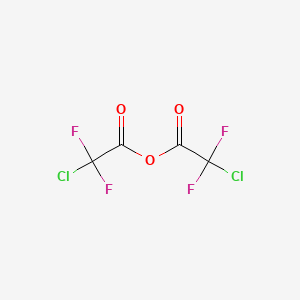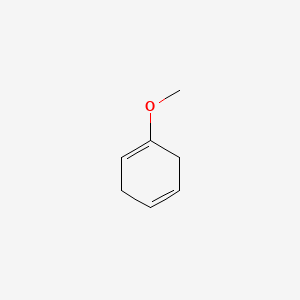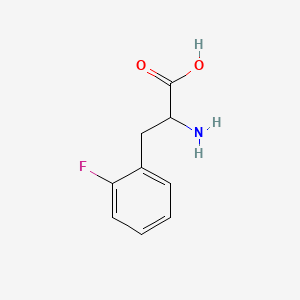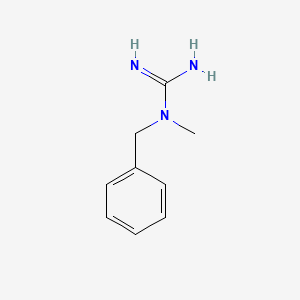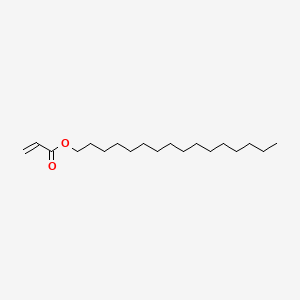
Hexadecyl acrylate
Vue d'ensemble
Description
Hexadecyl acrylate is an organic compound with the chemical formula C19H36O2. It is an ester formed from acrylic acid and hexadecanol. This compound is known for its low viscosity and weak characteristic odor. It is primarily used in the production of polymers and copolymers, which find applications in various industrial fields such as coatings, adhesives, and plastics .
Mécanisme D'action
Target of Action
Hexadecyl acrylate, a type of acrylate polymer, primarily targets the fabrication of microspheres with phase change properties . These microspheres are created by the polymerization of this compound and different cross-linking agents . The primary role of this compound in this context is to provide the necessary properties for the creation of these microspheres, which have potential applications in thermal energy storage .
Mode of Action
The interaction of this compound with its targets involves a process known as polymerization . During this process, this compound molecules join together to form a larger structure, creating a polymer . This polymerization results in the formation of microspheres with phase change properties .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the process of polymerization . The polymerization of this compound leads to the creation of microspheres with phase change properties . These microspheres can absorb and release heat energy, making them useful in the field of thermal energy storage .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the creation of microspheres with phase change properties . These microspheres can absorb and release heat energy at 39°C . This property makes them potentially useful in applications such as thermal energy storage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid UV-light and other radiation with high energy to prevent the risk of polymerization . Furthermore, this compound should be protected against heat and contamination . These precautions help to ensure the safe and effective use of this compound in various applications.
Analyse Biochimique
Biochemical Properties
Hexadecyl acrylate is a compound that has been used in the polymerization process to create microspheres with phase change properties . These microspheres were fabricated by polymerization of this compound and different cross-linking agents . The nature of these interactions involves the formation of covalent bonds during the polymerization process.
Cellular Effects
It has been used in the fabrication of microspheres that can potentially be applied in the field of thermal energy storage . This suggests that this compound could have an impact on cellular processes related to energy storage and release.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the polymerization process to form phase change microspheres . It is suggested that this compound exerts its effects at the molecular level through the formation of covalent bonds with other molecules during the polymerization process .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used in the fabrication of phase change microspheres . Over time, these microspheres maintain their structure and continue to exhibit phase change properties . This suggests that this compound is stable and does not degrade significantly over time.
Metabolic Pathways
It is known that this compound is unlikely to be widely distributed systemically throughout the extracellular compartments of the body after absorption .
Transport and Distribution
This compound is unlikely to be widely distributed systemically throughout the extracellular compartments of the body after absorption . This suggests that it may not interact significantly with transporters or binding proteins, and its localization or accumulation within cells and tissues may be limited.
Subcellular Localization
Given its role in the fabrication of phase change microspheres , it may be localized in areas of the cell where such processes take place.
Méthodes De Préparation
Hexadecyl acrylate is typically synthesized through an esterification reaction between acrylic acid and hexadecanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product . The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.
In industrial settings, this compound can be produced on a larger scale using similar esterification processes. The reaction mixture is often subjected to distillation to remove any unreacted starting materials and by-products, resulting in a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Hexadecyl acrylate undergoes several types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form homopolymers or copolymers with other monomers such as styrene and maleic anhydride. This reaction is typically initiated by radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions.
Cross-linking: The compound can be cross-linked with various agents to form cross-linked polymers with enhanced properties.
The major products formed from these reactions include homopolymers, copolymers, and grafted polymers with tailored properties for specific applications.
Applications De Recherche Scientifique
Hexadecyl acrylate has a wide range of scientific research applications:
Energy Storage: It is used in the fabrication of phase change materials (PCMs) for thermal energy storage.
Drug Delivery: this compound-based microspheres are explored for controlled drug release applications.
Biomedical Applications: The compound is used in the development of orthopedic implants and coatings for medical instruments.
Coatings and Adhesives: this compound is used in the formulation of coatings and adhesives with improved thermal and mechanical properties.
Comparaison Avec Des Composés Similaires
Hexadecyl acrylate can be compared with other acrylate esters, such as:
2-Ethylhexyl acrylate: Used in pressure-sensitive adhesives, it offers flexibility and low-temperature properties.
Cyclohexyl acrylate: Used in automotive clear lacquers, it provides hardness and chemical resistance.
2-Hydroxyethyl acrylate: Crosslinkable with di-isocyanates to form gels, it is used in biomedical applications like contact lenses and bone cements.
This compound is unique due to its long alkyl chain, which imparts hydrophobicity and thermal stability to the resulting polymers. This makes it particularly suitable for applications requiring these properties, such as thermal energy storage and controlled drug release .
Propriétés
IUPAC Name |
hexadecyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(20)4-2/h4H,2-3,5-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDUWXKXFAIFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25986-78-1 | |
| Record name | 2-Propenoic acid, hexadecyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25986-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0065434 | |
| Record name | Hexadecyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Liquid, Other Solid | |
| Record name | 2-Propenoic acid, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13402-02-3 | |
| Record name | Hexadecyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13402-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, hexadecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013402023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecyl acrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Hexadecyl acrylate has the molecular formula C19H36O2 and a molecular weight of 296.49 g/mol.
A: While the provided abstracts don't offer detailed spectroscopic data, techniques like FTIR [, ], 1H-NMR [, ], and GC-MS [] have been employed to characterize this compound and its copolymers.
A: The polarity of the solvent significantly influences the ordered structure of gels formed with this compound. For instance, poly(this compound-co-2-hydroxyethylacrylate) gels exhibit a higher degree of swelling and a more ordered structure in dimethylsulfoxide compared to other solvents [, ].
A: Yes, this compound can be used to fabricate shape-stabilized phase change materials (SPCMs) [, ]. These SPCMs maintain their form even at temperatures exceeding the melting point of the incorporated this compound polymer, preventing leakage [].
A: Crosslinking agents play a crucial role in modifying the properties of this compound-based materials. They influence the surface morphology, latent heat, and release properties of microspheres formed from this compound [].
A: this compound copolymers exhibit strong oil absorption capabilities, making them suitable for applications such as oil absorbents [, ] and potential components of antirust oils used after water cleaning [].
A: Yes, this compound is a promising material for thermal energy storage due to its phase change properties [, , ]. Incorporating it into various composite structures can enhance thermal conductivity and shape stability for improved performance [, ].
A: When incorporated into smart windows, the phase change properties of this compound enable dynamic modulation of sunlight transmittance in response to temperature changes []. This contributes to energy-saving properties by adjusting the window's opacity based on ambient temperature.
A: this compound can be synthesized via esterification of acrylic acid with hexadecyl alcohol using toluene-p-sulfonic acid as a catalyst []. Microwave irradiation can be employed to accelerate the reaction [].
A: The yield of this compound synthesis is affected by factors such as catalyst concentration, microwave power, and irradiation time []. These parameters can be optimized using techniques like orthogonal design to achieve high yields exceeding 96% [].
A: The length of the alkyl chain in acrylate monomers significantly impacts the performance of copolymers as pour point depressants [, ]. Longer chain lengths generally result in increased effectiveness [].
A: Introducing hydrophilic groups like ethylene glycol segments between the vinyl and alkyl side chains of this compound-based polymers can enhance their phase change enthalpy, contributing to improved heat storage capacity [].
A: Differential scanning calorimetry (DSC) is widely used to analyze the thermal transitions, melting points, and crystallization behavior of this compound polymers and copolymers [, , , ].
A: Gel permeation chromatography (GPC) is commonly employed to determine the molecular weight and distribution of this compound copolymers [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
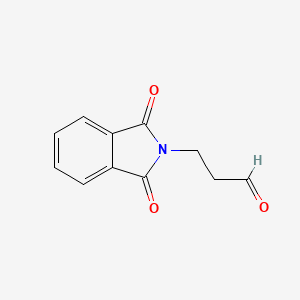
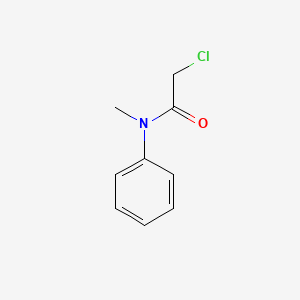

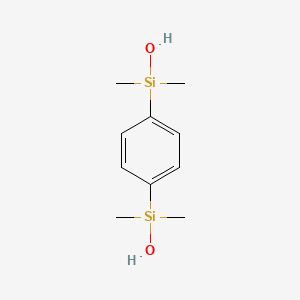
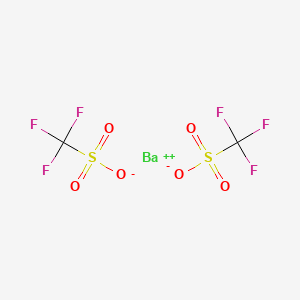
![Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B1329484.png)
